(1R,2R)-5-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indene derivative.
Bromination: The indene derivative undergoes bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Industrial Production Methods
Industrial production of rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects, such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(trifluoromethyl)cyclopentylmethanol
- rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane
Uniqueness
rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol stands out due to its unique combination of bromine and trifluoromethyl groups, which impart distinct reactivity and potential applications. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Properties
Molecular Formula |
C10H8BrF3O |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H8BrF3O/c11-6-1-2-7-5(3-6)4-8(9(7)15)10(12,13)14/h1-3,8-9,15H,4H2/t8-,9+/m1/s1 |
InChI Key |
ZIYPSDWZESFKQC-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=C1C=C(C=C2)Br)O)C(F)(F)F |
Canonical SMILES |
C1C(C(C2=C1C=C(C=C2)Br)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.